molecular formula C12H13ClFNO2 B14875763 Methyl 4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate

Methyl 4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B14875763
M. Wt: 257.69 g/mol
InChI Key: HWFIYCLERDECEN-UHFFFAOYSA-N
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Description

Methyl 4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound’s structure includes a pyrrolidine ring substituted with a methyl ester group at the 3-position and a 2-chloro-6-fluorophenyl group at the 4-position.

Preparation Methods

The synthesis of Methyl 4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate typically involves the construction of the pyrrolidine ring followed by the introduction of the substituents. One common method is the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-chloro-6-fluorobenzaldehyde with a suitable amine can form the pyrrolidine ring, which is then esterified to introduce the methyl ester group . Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.

Chemical Reactions Analysis

Methyl 4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring and the substituted phenyl group allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Methyl 4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:

These comparisons highlight the unique structural features and potential biological activities of this compound.

Properties

Molecular Formula

C12H13ClFNO2

Molecular Weight

257.69 g/mol

IUPAC Name

methyl 4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C12H13ClFNO2/c1-17-12(16)8-6-15-5-7(8)11-9(13)3-2-4-10(11)14/h2-4,7-8,15H,5-6H2,1H3

InChI Key

HWFIYCLERDECEN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC1C2=C(C=CC=C2Cl)F

Origin of Product

United States

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